molecular formula C10H20O B12093330 5-Methyl-2-propylcyclohexanol

5-Methyl-2-propylcyclohexanol

Cat. No.: B12093330
M. Wt: 156.26 g/mol
InChI Key: VWXNPISBYOISDJ-UHFFFAOYSA-N
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Description

5-Methyl-2-propylcyclohexanol is a cyclohexanol analogue of interest in scientific research, particularly in the fields of neuroscience and toxicology. This compound belongs to a class of chemicals that have been identified as positive allosteric modulators of GABA A receptor currents in vitro . Research on structurally similar cyclohexanols suggests that substitutions on the cyclohexanol ring, especially with short aliphatic chains, are a key determinant of activity on ligand-gated ion channels, which may inform studies on sedative or anesthetic mechanisms . Further toxicological profiling of alkylcyclohexanols has indicated that certain analogues can exhibit very weak estrogenic activity in aquatic species receptor binding assays, highlighting its utility in environmental toxicology and endocrine disruption research . The molecular formula is C 10 H 20 O with a molecular weight of 156.27 g/mol . This product is intended for research use only and is not approved for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

5-methyl-2-propylcyclohexan-1-ol

InChI

InChI=1S/C10H20O/c1-3-4-9-6-5-8(2)7-10(9)11/h8-11H,3-7H2,1-2H3

InChI Key

VWXNPISBYOISDJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1O)C

Origin of Product

United States

Nomenclature and Stereochemical Representation

Systematic IUPAC Nomenclature of 5-Methyl-2-propylcyclohexanol

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is 5-methyl-2-propylcyclohexan-1-ol . nih.gov This name is derived following a set of established rules:

The principal functional group is the hydroxyl (-OH) group, which classifies the molecule as an alcohol. The suffix "-ol" is used, and the carbon to which it is attached is assigned the lowest possible number (locant), which is 1.

The parent structure is a six-membered carbon ring, identified as a cyclohexane (B81311).

The ring is numbered starting from the carbon bearing the hydroxyl group (C1) and proceeding in the direction that gives the next substituent the lowest possible number. In this case, numbering towards the propyl group assigns it to position 2.

The remaining substituents, a methyl group (-CH₃) and a propyl group (-CH₂CH₂CH₃), are named and placed in alphabetical order as prefixes.

Following this numbering, the propyl group is at position 2 and the methyl group is at position 5.

Stereoisomeric Forms and Chiral Centers

The structure of this compound contains three chiral centers, which are carbon atoms bonded to four different groups. libretexts.org This structural feature gives rise to multiple stereoisomers. The chiral centers in this molecule are:

C1: The carbon atom bonded to the hydroxyl group, a hydrogen atom, C2, and C6 of the ring.

C2: The carbon atom bonded to the propyl group, a hydrogen atom, C1, and C3 of the ring.

C5: The carbon atom bonded to the methyl group, a hydrogen atom, C4, and C6 of the ring.

With three distinct chiral centers, the maximum possible number of stereoisomers is 2³, or 8. These isomers exist as pairs of enantiomers. The specific spatial arrangement of the substituents (hydroxyl, propyl, and methyl groups) relative to each other is denoted using cis/trans notation or, more definitively, by assigning R/S configurations to each chiral center (e.g., (1S,2S,5R)-5-Methyl-2-propylcyclohexanol). chemspider.com

PropertyDescription
Molecular FormulaC₁₀H₂₀O nist.gov
IUPAC Name5-methyl-2-propylcyclohexan-1-ol nih.gov
Chiral Centers3 (at C1, C2, and C5)
Maximum Stereoisomers8

Conformational Analysis and Chair Conformations

The cyclohexane ring is not planar; it predominantly adopts a puckered, three-dimensional structure known as a chair conformation to minimize angular and torsional strain. researchgate.net This conformation is central to understanding the stability and properties of this compound isomers.

In a chair conformation, the twelve hydrogen atoms (or substituents) on the cyclohexane ring are not equivalent and are organized into two distinct types of positions:

Axial (a): Six positions are oriented parallel to the main symmetry axis of the ring, pointing either straight up or straight down. libretexts.org

Equatorial (e): The other six positions are located around the "equator" of the ring, pointing outwards from the periphery. libretexts.org

Each chair conformation can undergo a process called a "ring flip," where one chair form converts into an alternative chair form. During this flip, all axial positions become equatorial, and all equatorial positions become axial. youtube.com For this compound, the three substituents (-OH, -C₃H₇, and -CH₃) on any given stereoisomer will occupy specific axial or equatorial positions, and these will be inverted upon a ring flip.

The stability of a particular conformer is largely determined by the steric strain arising from interactions between its substituents. Substituents in the equatorial position are generally more stable than when they are in the axial position. bartleby.com This is because axial substituents experience unfavorable steric interactions, known as 1,3-diaxial interactions, with the other two axial atoms on the same side of the ring. libretexts.org

The steric bulk of the substituents on this compound follows the order: propyl > methyl > hydroxyl. To achieve maximum stability, a conformer will seek to place the largest possible groups in the equatorial positions.

Relative Stability Based on Substituent Position
Substituent PositionRelative StabilityPrimary Reason
EquatorialMore StableMinimizes steric strain; avoids 1,3-diaxial interactions.
AxialLess StableExperiences steric hindrance from 1,3-diaxial interactions. libretexts.org

Synthetic Methodologies for 5 Methyl 2 Propylcyclohexanol and Analogues

De Novo Chemical Synthesis Approaches

The construction of the 5-methyl-2-propylcyclohexanol carbon skeleton from acyclic precursors can be achieved through established organic reactions. These de novo syntheses offer flexibility in introducing substituents at desired positions on the cyclohexyl ring.

Multi-step Synthetic Pathways

Multi-step synthesis provides a versatile, albeit often lengthy, approach to this compound. Two plausible retrosynthetic analyses point towards the Robinson annulation and Grignard reactions as key carbon-carbon bond-forming steps.

One potential pathway involves the Robinson annulation , a powerful method for forming a six-membered ring. uoc.grwikipedia.orgmasterorganicchemistry.comjuniperpublishers.comorganic-chemistry.org This reaction sequence combines a Michael addition with an intramolecular aldol (B89426) condensation. uoc.grmasterorganicchemistry.com For the synthesis of a precursor to this compound, a suitable starting ketone would be 2-pentanone, which can be deprotonated to form a nucleophilic enolate. This enolate would then undergo a Michael addition to methyl vinyl ketone. The resulting 1,5-diketone intermediate can then cyclize via an intramolecular aldol condensation to yield a substituted cyclohexenone. masterorganicchemistry.comjuniperpublishers.com Subsequent reduction of the ketone and the double bond would lead to the desired this compound.

Another viable de novo approach utilizes the Grignard reaction . wikipedia.orgiitk.ac.inyoutube.com This method involves the reaction of an organomagnesium halide with a carbonyl compound. iitk.ac.inyoutube.com A possible route would start with 5-methylcyclohexanone as the electrophile. Reaction with propylmagnesium bromide, a Grignard reagent formed from 1-bromopropane (B46711) and magnesium metal, would yield this compound after an acidic workup. wikipedia.orgvaia.com This method is direct but relies on the availability of the appropriately substituted cyclohexanone (B45756) precursor.

Catalytic Hydrogenation Routes

Catalytic hydrogenation is a widely used industrial process for the reduction of functional groups and is a key step in many synthetic routes to cyclohexanol (B46403) derivatives. This approach typically starts from a corresponding phenol (B47542) or cyclohexanone.

The hydrogenation of 5-methyl-2-propylcyclohexanone is a direct method to produce this compound. Various heterogeneous catalysts are effective for this transformation, including those based on platinum, palladium, and ruthenium. scispace.comlibretexts.orgillinois.edudrhazhan.com The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction, yielding different diastereomers of the final product. For instance, platinum-catalyzed hydrogenation of substituted cyclohexanones in the presence of sodium hydroxide (B78521) has been shown to favor the formation of the cis-isomer. oup.com Iridium-based catalysts have also demonstrated high diastereoselectivity and enantioselectivity in the hydrogenation of substituted cyclohexanones. mdpi.comdiva-portal.org

The reaction conditions for catalytic hydrogenation can be optimized to achieve high yields and selectivities.

CatalystSubstrateProductConditionsYield/SelectivityReference
Platinum blackAlkyl-substituted cyclohexanonesAxial alcoholsH₂High selectivity for axial alcohol scispace.com
Platinum oxide4-Alkylcyclohexanonestrans-AlcoholsH₂, various solventsFavors trans isomer oup.com
Platinum/NaOH4-Alkylcyclohexanonescis-AlcoholsH₂, NaOHPromotes cis isomer formation oup.com
Ir/f-AmphbinolAryl-substituted cyclohexanonescis or trans alcoholsH₂, base>99:1 dr, 83-99% ee mdpi.com
RuCl₂(phosphine)₂(diamine)/base(6)-2-Isopropylcyclohexanonecis-1R,2R alcoholH₂, KOH99.8:0.2 dr, 93% ee

Biocatalytic and Enzymatic Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes such as alcohol dehydrogenases and ene-reductases are particularly useful for the synthesis of specific stereoisomers of chiral alcohols.

Enzyme-mediated Reductions of Cyclic Ketones

Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible reduction of ketones to alcohols using a nicotinamide (B372718) cofactor (NADH or NADPH). researchgate.netnih.govmatthey.comhims-biocat.eu The reduction of substituted cyclohexanones using ADHs can proceed with high enantioselectivity, providing access to optically pure isomers of this compound. researchgate.net For example, ADHs from various microorganisms have been successfully employed for the asymmetric reduction of acetophenone (B1666503) derivatives and other cyclic ketones. researchgate.net The choice of the specific ADH is crucial for achieving the desired stereochemical outcome.

Diastereoselective and Enantioselective Biotransformations

Ene-reductases (EREDs) are flavin-dependent enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds, such as those in α,β-unsaturated ketones. researchgate.netnih.govresearchgate.netnih.govtudelft.nl This class of enzymes can be used to produce chiral cyclohexanones from cyclohexenones, which can then be further reduced to the corresponding cyclohexanols. The desymmetrization of prochiral 4,4-disubstituted 2,5-cyclohexadienones using EREDs has been shown to generate valuable quaternary stereocenters with high enantioselectivity. nih.gov By combining the action of an ene-reductase with an alcohol dehydrogenase, it is possible to achieve a one-pot synthesis of specific stereoisomers of substituted cyclohexanols from α,β-unsaturated precursors.

Synthesis from Biomass-Derived Precursors

The utilization of renewable biomass feedstocks for the production of chemicals is a cornerstone of sustainable chemistry. Lignin (B12514952), a major component of lignocellulosic biomass, is a rich source of aromatic compounds that can be converted into valuable cyclohexanol derivatives. mdpi.commdpi.com

A key strategy involves the hydrodeoxygenation (HDO) of lignin-derived phenols. mdpi.commdpi.com For instance, 4-propylguaiacol, a phenolic compound that can be obtained from lignin, can be converted to 4-propylcyclohexanol (B1272916) through a series of hydrogenation and demethoxylation steps. researchgate.netdntb.gov.uacaf.ac.cnresearchgate.net The reaction pathway can proceed through two main routes: initial hydrogenation of the aromatic ring followed by demethoxylation, or demethoxylation followed by ring hydrogenation. researchgate.net

Various catalytic systems have been developed for the HDO of lignin-derived phenols, with a focus on achieving high selectivity towards the desired cyclohexanol product.

CatalystSubstrateProductConditionsYield/SelectivityReference
Pd/γ-Al₂O₃4-Ethylphenol4-Ethylcyclohexanol60 °C, 12 h, H₂98.9% selectivity mdpi.com
Pt/C and H-ZSM-5Eugenol (B1671780)Propylcyclohexene240 °C, 50 bar H₂High conversion and yield mdpi.com
Ni-Mn/Nb₂O₅Guaiacol (B22219)Cyclohexanol200 °C, 1 MPa N₂, isopropanol (B130326)71.8% yield frontiersin.org
Ni/SiO₂-Al₂O₃4-n-Propylguaiacol4-n-Propylcyclohexanol250 °C, H₂, hexadecaneHigh yield researchgate.net
Pt@SLS4-PropylguaiacolPropylcyclohexane (B167486)80 °C, 1 MPa H₂82.3% selectivity caf.ac.cn
RuCoNx/NC4-Propylguaiacol4-Propylcyclohexanol210 °C92% selectivity researchgate.net

These studies demonstrate the feasibility of producing alkyl-substituted cyclohexanols, including precursors to this compound, from renewable lignin sources. The choice of catalyst and reaction conditions plays a critical role in directing the reaction towards the desired product and minimizing the formation of alkanes through complete deoxygenation.

Lignin Hydrogenolysis Products as Starting Materials

Lignin hydrogenolysis is a key thermochemical process for depolymerizing the complex lignin structure into smaller, more manageable monomeric and oligomeric phenolic compounds. rsc.org These products, rich in aromatic structures, are ideal precursors for catalytic hydrogenation to produce cyclohexanols. The direct conversion involves breaking the ether linkages within the lignin polymer and subsequent reduction of the aromatic rings. cdnsciencepub.com

Research has demonstrated the feasibility of converting lignin-derived phenols into propylcyclohexanol derivatives using various catalytic systems. For instance, the hydrogenolysis of spruce lignin over catalysts like excess Raney nickel or ruthenium-on-charcoal has been shown to yield a mixture of products, including 4-n-propylcyclohexanol and 3-(4-hydroxycyclohexyl)-1-propanol. cdnsciencepub.com These catalyst systems facilitate not only the cleavage of lignin's ether bonds but also the significant reduction of the resulting aromatic rings to their corresponding cyclohexyl structures. cdnsciencepub.com

The selection of the catalyst is crucial for achieving high yields and selectivity. Cobalt-based catalysts have been identified as effective for the hydrodeoxygenation (HDO) of lignin-derived phenols to cyclohexanols. In one study, a Co/TiO₂ catalyst achieved over 99.9% yield of propylcyclohexanol from eugenol, a common lignin model compound, under relatively mild conditions of 1 MPa H₂ pressure and 200°C. acs.org Another approach utilized magnetic nitrogen-doped carbon-supported cobalt nitride catalysts (CoNx@NC), which also demonstrated high efficiency, yielding over 99.9% propylcyclohexanol from eugenol at 200°C and 2 MPa H₂. acs.orgresearchgate.net

The reaction mechanism generally involves the initial cleavage of C-O bonds (hydrodeoxygenation), such as the methoxy (B1213986) group in guaiacol-type lignin units, followed by the hydrogenation of the phenolic ring to the corresponding cyclohexanol. acs.orgacs.org The diastereoselectivity of the hydrogenation can be influenced by the substituents on the phenol ring and the reaction conditions. For example, the hydrogenation of 2-methoxy-4-propylphenol (B1219966), a lignin degradation model, can yield specific stereoisomers of the corresponding cyclohexanol. cdnsciencepub.com

Table 1: Catalytic Conversion of Lignin-Derived Compounds to Propylcyclohexanol Analogues

Starting Material (Lignin Model/Derivative)CatalystReaction ConditionsPrimary Cyclohexanol ProductYield/ConversionReference
EugenolCo/TiO₂200°C, 1 MPa H₂Propylcyclohexanol>99.9% Yield acs.org
EugenolCoNx@NC-650200°C, 2 MPa H₂Propylcyclohexanol>99.9% Yield acs.orgresearchgate.net
Spruce LigninRaney Ni / Ru-on-charcoal-4-n-propylcyclohexanolIdentified as a major product cdnsciencepub.com
2-methoxy-4-propylphenolPd/C250°C2-methoxy-4-propylcyclohexanol- mdpi.com
4-propylphenol[(1,5-C₆H₁₀)RhCl]₂H₂, two-phase mediumcis- and trans-4-propylcyclohexanol100% Conversion cdnsciencepub.com

Valorization of Lignocellulosic Biomass

The broader strategy for producing compounds like this compound involves the comprehensive valorization of lignocellulosic biomass. This approach aims to utilize all major components of biomass—cellulose (B213188), hemicellulose, and lignin—to enhance the economic viability of biorefineries. mdpi.comresearchgate.net Lignin, in particular, is targeted as a sustainable source for aromatic chemicals. mdpi.com

The initial step in this valorization pathway is the fractionation of lignocellulosic biomass to separate lignin from the carbohydrate components. nih.gov Various pretreatment and fractionation methods are employed, such as the organosolv process, which uses organic solvents to dissolve lignin and break it down. mdpi.com A more recent strategy, known as "reductive catalytic fractionation" (RCF) or the "lignin-first" approach, has emerged as a highly effective method. researchgate.net RCF involves the simultaneous extraction and catalytic depolymerization of lignin from the biomass matrix under reductive conditions. This process prevents the condensation of lignin fragments, leading to a higher yield of well-defined phenolic monomers. researchgate.net

The phenolic compounds obtained from these processes, such as 4-n-propylguaiacol and other 4-alkylguaiacols, are primary products from the RCF of certain types of lignin, like that from softwood. nih.gov These monomers serve as the direct feedstock for the subsequent hydrogenation step to produce the desired cyclohexanols. The conversion of these platform molecules into cyclohexanols is typically achieved through catalytic hydrodeoxygenation and hydrogenation, as detailed in the previous section. acs.orgnih.gov This integrated approach, from raw biomass to final chemical product, represents a cornerstone of modern biorefining. rsc.org

Table 2: Lignocellulosic Biomass Valorization to Cyclohexanol Analogues

Biomass SourceValorization ProcessKey Phenolic IntermediateFinal Cyclohexanol ProductReference
SoftwoodReductive Catalytic Fractionation (RCF)4-n-Propylguaiacol4-Propylcyclohexanol (via subsequent hydrogenation) nih.gov
Birch SawdustReductive Processing (with Pd/C or Ru/C)Monomeric phenolsCyclohexanol derivatives mdpi.com
General LignocelluloseOrganosolv ProcessLignin-derived phenolsCyclohexanol derivatives (via subsequent hydrogenation) mdpi.com
General LignocellulosePyrolysis / HydroprocessingBio-oil (containing phenols, guaiacols)Cyclohexanols mdpi.comnih.gov

Chemical Reactivity and Transformation Studies

Reactions Involving the Hydroxyl Functionality

The hydroxyl (-OH) group is the primary site for many chemical reactions in 5-methyl-2-propylcyclohexanol. ontosight.ai

Esterification: this compound is expected to react with carboxylic acids or their derivatives (such as acid anhydrides or acyl chlorides) to form esters. organic-chemistry.orgmsu.edu This reaction is typically catalyzed by a strong acid. msu.edu For instance, reaction with acetic anhydride (B1165640) would yield 5-methyl-2-propylcyclohexyl acetate (B1210297). The rate and yield of such reactions can be influenced by the steric hindrance around the hydroxyl group.

Etherification: The formation of ethers from this compound can be achieved through reactions like the Williamson ether synthesis. msu.edu This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. msu.edu Given the secondary nature of the alcohol, competition with elimination reactions is a possibility, especially with bulky alkyl halides. msu.edu

Acid-catalyzed dehydration of this compound is expected to produce a mixture of alkenes. The reaction proceeds through the formation of a carbocation intermediate after the protonation of the hydroxyl group and subsequent loss of water. youtube.com The stability of the resulting alkenes, governed by Zaitsev's rule (favoring the more substituted double bond), will influence the product distribution. youtube.com Potential products from the dehydration of this compound could include various isomers of methyl-propyl-cyclohexene. The specific isomers formed would depend on the initial stereochemistry of the alcohol and the potential for carbocation rearrangements. youtube.comresearchgate.net Studies on similar compounds like 2-methylcyclohexanol (B165396) show that both E1 and E2 elimination pathways can be involved, with the cis and trans isomers showing different product distributions. researchgate.netacs.org

Esterification and Etherification Reactions

Transformations of the Cyclohexane (B81311) Ring

Hydrogenation: While the cyclohexane ring is already saturated, if any dehydrogenation products (alkenes) are formed, they can be hydrogenated back to this compound or its deoxygenated analog, 1-methyl-4-propylcyclohexane. cdnsciencepub.com Catalytic hydrogenation of related substituted phenols often leads to the corresponding cyclohexanol (B46403) derivatives. cdnsciencepub.comacs.org

Dehydrogenation: Under certain catalytic conditions, this compound could undergo dehydrogenation to form the corresponding ketone, 5-methyl-2-propylcyclohexanone, or various aromatic compounds. This transformation typically requires a catalyst and elevated temperatures.

Carbocation intermediates, such as those formed during dehydration reactions, can potentially undergo ring contraction or expansion. chemistrysteps.com For instance, a cyclohexyl carbocation could rearrange to a more stable cyclopentyl derivative. chemistrysteps.comacs.org While less common, ring expansion is also a possibility under specific conditions. chemistrysteps.commasterorganicchemistry.com The formation of such products from this compound would be highly dependent on the reaction conditions and the stability of the intermediate carbocations. Studies on the dehydration of 2-methylcyclohexanol have shown the formation of ring-contracted products like 1-ethylcyclopentene. researchgate.net

Hydrogenation and Dehydrogenation Studies

Reactions of Alkyl Substituents

The methyl and propyl substituents on the cyclohexane ring are generally less reactive than the hydroxyl group. However, under forcing conditions such as high temperatures or in the presence of specific catalysts, they can undergo reactions. The bulkiness of these alkyl groups can sterically hinder reactions at other sites on the molecule. mdpi.com The relative positions of the alkyl groups and the hydroxyl group will play a significant role in the stereochemical outcome of reactions.

Mechanistic Investigations of Reaction Pathways

The reactivity of this compound is largely dictated by the hydroxyl (-OH) group and the stereochemical arrangement of the alkyl substituents on the cyclohexane ring. Mechanistic studies on similar molecules highlight two primary transformation routes: catalytic dehydration and hydrodeoxygenation (HDO).

Dehydration Pathways: E1 and E2 Mechanisms

The elimination of water from alkyl-substituted cyclohexanols, such as this compound, can proceed through either an E1 (unimolecular elimination) or E2 (bimolecular elimination) mechanism, particularly in the presence of acid catalysts like zeolites (e.g., H-ZSM5).

A study on the dehydration of 2-n-propylcyclohexanol, a close structural analog, indicates that the reaction pathway is influenced by the stereochemistry and the proximity of the alkyl and hydroxyl groups. rsc.orgrsc.org

E1-type Elimination: This pathway involves the formation of a carbocation intermediate after the protonation of the hydroxyl group and subsequent loss of a water molecule. This mechanism is generally favored for substrates that can form stable carbocations. For 4-methylcyclohexanol, an E1 pathway has been proposed. rsc.org

E2-type Elimination: This concerted pathway involves a simultaneous deprotonation and elimination of the water molecule, avoiding a discrete carbocation intermediate. This route is favored when the substituents are in a cis configuration, as seen in the case of cis-2-methylcyclohexanol. rsc.org

The entropy of activation has been observed to decrease with an increasing length of the alkyl chain in 2-substituted cyclohexanols, suggesting steric constraints on the transition state. rsc.org Based on these findings, it can be inferred that this compound would also undergo dehydration via a combination of E1 and E2 pathways, with the specific stereoisomer influencing the predominant mechanism.

Hydrodeoxygenation (HDO) Pathways

The hydrodeoxygenation of phenolic compounds, which are common precursors to substituted cyclohexanols in biomass upgrading processes, provides significant insight into the formation and subsequent reactions of compounds like this compound. The HDO of 4-propylphenol, for instance, has been studied using bifunctional catalysts such as Platinum supported on HZSM-5 zeolite (Pt/HZSM-5). rsc.orgresearchgate.netmdpi.com

The proposed reaction network typically involves two main steps:

Hydrogenation of the Aromatic Ring: The phenolic precursor (e.g., 4-propylphenol) is first hydrogenated to form the corresponding cyclohexanol derivative (e.g., 4-propylcyclohexanol). researchgate.netnih.gov

Dehydration and Further Hydrogenation: The resulting cyclohexanol intermediate then undergoes dehydration to form an alkene (e.g., propylcyclohexene), which is subsequently hydrogenated to the fully saturated cycloalkane (e.g., propylcyclohexane). rsc.orgnih.gov

The table below summarizes the typical reaction pathway for the HDO of a model compound, 4-propylphenol, which is analogous to the potential transformations of this compound.

Table 1: Proposed Reaction Pathway for the Hydrodeoxygenation of 4-Propylphenol

Step Reactant Intermediate/Product Catalyst Example Reference
1 4-Propylphenol 4-Propylcyclohexanol (B1272916) Pt/HZSM-5, Raney Ni rsc.orgresearchgate.netnih.gov
2 4-Propylcyclohexanol Propylcyclohexene HZSM-5 (acid function) nih.gov
3 Propylcyclohexene Propylcyclohexane (B167486) Pt (metallic function), Raney Ni researchgate.netnih.gov

Studies using Raney Ni and HZSM-5 as a combinational catalyst system for the conversion of 2-methoxy-4-propylphenol (B1219966) have shown that the reaction can be tuned to selectively yield 4-propylcyclohexanol, propylcyclohexene, or propylcyclohexane by modifying the reaction conditions. nih.govnih.gov For example, using Raney Ni alone with isopropanol (B130326) as a hydrogen donor can achieve a high yield of 4-propylcyclohexanol. The addition of HZSM-5 facilitates the subsequent deoxygenation to propylcyclohexene. nih.gov

The following table presents data from a study on the hydrodeoxygenation of 2-methoxy-4-propylphenol, illustrating the selective production of related compounds.

Table 2: Product Yields in the Tunable Hydrodeoxygenation of 2-Methoxy-4-propylphenol

Product Catalyst System Yield (%) Reference
4-Propylcyclohexanol Raney Ni 92.2 nih.govnih.gov
Propylcyclohexene Raney Ni / HZSM-5 93.3 nih.govnih.gov
Propylcyclohexane Raney Ni / HZSM-5 93.2 nih.govnih.gov
Propylbenzene Raney Ni / HZSM-5 62.0 nih.govnih.gov

These findings strongly suggest that this compound would be a key intermediate in the HDO of corresponding phenolic precursors and would itself be reactive towards dehydration and further hydrogenation to form methyl-propyl-cyclohexane under similar catalytic conditions. The mechanistic pathways are therefore crucial for controlling the selectivity towards desired chemical products in biorefinery applications.

Spectroscopic and Chromatographic Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton NMR for Structural Elucidation and Stereochemical Assignment

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 5-Methyl-2-propylcyclohexanol, the ¹H NMR spectrum can be used to identify the various proton signals and, through analysis of their chemical shifts, multiplicities (splitting patterns), and coupling constants, to deduce the connectivity and stereochemistry of the molecule.

The stereochemistry of the substituents on the cyclohexane (B81311) ring (the hydroxyl, propyl, and methyl groups) significantly influences the chemical shifts and coupling constants of the ring protons. The relative orientation of these groups (cis or trans) determines whether protons are in axial or equatorial positions, which in turn affects their magnetic shielding and coupling interactions with neighboring protons. For instance, the coupling constant between two adjacent axial protons (J_ax-ax) is typically larger than that between an axial and an equatorial proton (J_ax-eq) or two equatorial protons (J_eq-eq). By carefully analyzing these coupling constants, the relative stereochemistry of the substituents can be assigned.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity
H on C1 (with OH)3.4 - 3.8Multiplet
H on C2 (with propyl)1.2 - 1.6Multiplet
Propyl CH₂1.2 - 1.5Multiplet
Propyl CH₃0.9Triplet
H on C5 (with methyl)1.0 - 1.4Multiplet
Methyl CH₃0.8 - 0.9Doublet
Cyclohexane CH₂1.0 - 1.8Multiplets

Note: The data in this table is based on predictive models and may not represent experimental values.

Carbon-13 NMR for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shift of each signal is indicative of the carbon's hybridization and its electronic environment. For example, the carbon atom bonded to the electronegative oxygen of the hydroxyl group (C1) is expected to resonate at a higher chemical shift (downfield) compared to the other carbon atoms in the cyclohexane ring.

The number of signals in the ¹³C NMR spectrum can also provide information about the symmetry of the molecule. For this compound, which is asymmetric, ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C1 (with OH)68 - 75
C2 (with propyl)45 - 55
Propyl CH₂30 - 40
Propyl CH₂20 - 25
Propyl CH₃14
C325 - 35
C420 - 30
C5 (with methyl)30 - 40
C635 - 45
Methyl CH₃20 - 25

Note: The data in this table is based on predictive models and may not represent experimental values.

2D NMR Techniques (e.g., COSY, HSQC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals in ¹H and ¹³C NMR spectra and for determining the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbon atoms). For this compound, COSY would reveal which protons are neighbors, helping to trace the connectivity of the cyclohexane ring and the propyl side chain. For example, the proton on C1 would show a correlation to the protons on C2 and C6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms to which they are directly attached. HSQC is invaluable for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS) for Molecular Weight and Fragmentation Analysis

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, which causes the molecule to ionize and fragment in a reproducible manner. The molecular ion peak (M⁺) in the mass spectrum gives the molecular weight of the compound. For this compound (C₁₀H₂₀O), the expected molecular weight is approximately 156 g/mol .

The fragmentation pattern provides clues about the structure of the molecule. For alcohols, common fragmentation pathways include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the bond adjacent to the oxygen atom). The fragmentation of this compound would be expected to show characteristic fragments resulting from the loss of the propyl group, the methyl group, and parts of the cyclohexane ring. The mass spectrum of the related compound, 5-methyl-2-(1-methylethyl)cyclohexanol (menthol), shows prominent peaks that can be used as a reference for predicting the fragmentation of this compound.

Coupled Techniques (e.g., GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This is particularly useful for the analysis of complex mixtures, allowing for the separation, identification, and quantification of individual components.

In the context of this compound, GC-MS would be the method of choice for analyzing a reaction mixture to determine the purity of the product and to identify any byproducts or stereoisomers. The gas chromatograph separates the different compounds based on their boiling points and polarities, and the mass spectrometer provides a mass spectrum for each separated component, allowing for its identification by comparison with spectral libraries or by interpretation of its fragmentation pattern. The NIST WebBook provides gas chromatography data for various stereoisomers of related substituted cyclohexanols, which can aid in the identification of different isomers of this compound.

Chromatographic Separations

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound, particularly for resolving its various stereoisomers and assessing the purity of a sample. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most prominently utilized methods for these purposes.

Gas chromatography is a powerful technique for the analysis of volatile compounds like this compound. It is frequently employed to determine the purity of a sample by separating the main component from any impurities and to establish the ratio of different isomers present. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

Research Findings:

The analysis of substituted cyclohexanols by GC often involves the use of capillary columns with non-polar or medium-polarity stationary phases. For instance, columns with a (5%-phenyl)-methylpolysiloxane or dimethylpolysiloxane lining are commonly used for separating structurally similar compounds. cabidigitallibrary.org In the analysis of reaction products from related compounds like 4-propylcyclohexanol (B1272916), GC coupled with a flame ionization detector (FID) is used for quantification, while GC coupled with mass spectrometry (GC-MS) is used for the definitive identification of the separated components based on their mass spectra. scispace.com

For the specific challenge of separating the stereoisomers of this compound, chiral gas chromatography is the method of choice. This technique utilizes a chiral stationary phase (CSP), often based on derivatized cyclodextrins, which can form transient diastereomeric complexes with the enantiomers, leading to different retention times. tum.degcms.czresearchgate.netmdpi.com The selection of the appropriate cyclodextrin (B1172386) derivative is crucial for achieving baseline separation of the enantiomeric pairs. gcms.czmdpi.com Two-dimensional GC (2D-GC) can also be a powerful tool, coupling an achiral column to a chiral column to separate both positional isomers and enantiomers in a single analysis.

A typical GC analysis for purity would involve dissolving the sample in a suitable solvent, injecting it into the GC system, and analyzing the resulting chromatogram. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. For determining isomeric ratios, the relative areas of the peaks corresponding to each isomer are compared.

Table 1: Representative Gas Chromatography (GC) Parameters for the Analysis of this compound

ParameterValue/Description
Instrument Gas Chromatograph with FID or MS detector
Column For Purity: HP-5 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
For Isomeric Ratio: Chiral capillary column (e.g., Rt-βDEXse, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium or Nitrogen, constant flow (e.g., 1.0-1.5 mL/min)
Inlet Temperature 250 °C
Injection Volume 1 µL (split or splitless injection)
Oven Program Initial Temp: 60°C, hold for 2 min; Ramp: 5°C/min to 200°C, hold for 5 min
Detector FID: 250 °C
MS: Transfer line 280 °C, Ion source 230 °C, Scan range 40-400 m/z

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of compounds that may not be sufficiently volatile for GC analysis, or when non-volatile impurities are of interest. For this compound, both normal-phase and reversed-phase HPLC can be applied, depending on the specific analytical goal.

Research Findings:

Reversed-phase HPLC (RP-HPLC) is a common mode for the analysis of moderately polar compounds. A method developed for the related compound 5-Methyl-2-(prop-1-en-2-yl)cyclohexanol utilizes a C18 or similar reversed-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like phosphoric or formic acid to improve peak shape. sielc.comsielc.com This type of method is suitable for quantifying the compound and assessing its purity by separating it from more polar or less polar impurities. Quantification is typically performed using a UV detector, although this compound lacks a strong chromophore, which may necessitate the use of a refractive index (RI) detector or derivatization to introduce a UV-active group.

For the separation of stereoisomers, chiral HPLC is a powerful tool. This can be achieved either by using a chiral stationary phase (CSP) or by derivatizing the alcohol with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column (e.g., silica (B1680970) gel). nih.govnih.gov For underivatized cyclohexanols, polysaccharide-based chiral stationary phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. whiterose.ac.uk The mobile phase in normal-phase chiral separations typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol.

Quantitative analysis by HPLC relies on the creation of a calibration curve from standards of known concentration. The peak area of the analyte in a sample is then used to determine its concentration by interpolation from the calibration curve. The limit of detection (LOD) and limit of quantification (LOQ) are important parameters that define the sensitivity of the method.

Table 2: Illustrative High-Performance Liquid Chromatography (HPLC) Conditions for this compound Analysis

ParameterReversed-Phase (Purity/Quantification)Normal-Phase (Isomer Separation)
Instrument HPLC with UV or RI DetectorHPLC with UV or RI Detector
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Chiral Stationary Phase (e.g., Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Formic Acidn-Hexane:Isopropanol (e.g., 95:5 v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Column Temp. Ambient or controlled (e.g., 30 °C)Ambient or controlled (e.g., 25 °C)
Injection Volume 10-20 µL10-20 µL
Detection RI or UV (low wavelength, e.g., 210 nm)RI or UV (if derivatized)

Computational and Theoretical Chemistry Investigations

Molecular Modeling and Conformational Energy Calculations

The stereochemistry of 5-methyl-2-propylcyclohexanol is complex, with multiple stereoisomers possible due to the substituted cyclohexane (B81311) ring. The stability of these conformers is influenced by the axial or equatorial positions of the methyl, propyl, and hydroxyl groups. Generally, the bulkiest groups tend to occupy equatorial positions to minimize steric hindrance, specifically 1,3-diaxial interactions, which increases the stability of the cyclohexane derivative. bartleby.com For this compound, the most stable chair conformation would have the larger propyl and methyl groups in equatorial positions to reduce steric strain. bartleby.com

Computational models, such as those based on Monte Carlo simulations, have been employed to study the conformational landscapes of substituted cyclohexanols and related cyclic alcohols. researchgate.netnih.gov These simulations help in understanding the structural and thermodynamic properties of such compounds. nih.gov For instance, studies on simple water-alcohol mixtures using Monte Carlo simulations have provided insights into the formation of cyclic and chain-like clusters, which are influenced by the structure of the alcohol. nih.gov

The conformational analysis of related molecules, such as other alkyl-substituted cyclohexanols, has been investigated through various experimental and theoretical methods. acs.org These studies often involve analyzing the different chair and boat conformations and their relative energies. For example, in studies of cis- and trans-4-tert-butylcyclohexanol and trans-4-methylcyclohexanol, the conformational preferences were determined by reacting them with phosphorus pentabromide and analyzing the resulting products. acs.org

The table below summarizes the key considerations for the conformational analysis of this compound.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. scispace.comictp.itarxiv.orgcecam.org It is based on the principle that the total energy of a system is a functional of the electron density. scispace.comictp.it DFT calculations can provide valuable insights into various chemical concepts such as electronegativity, hardness, and chemical reactivity indices. scispace.commdpi.comnih.gov

Several global and local reactivity descriptors derived from DFT have been proposed to study organic reactivity. mdpi.comnih.govluisrdomingo.com These include:

Global Reactivity Descriptors:

Electronegativity (χ): A measure of the ability of a molecule to attract electrons.

Chemical Potential (μ): The negative of electronegativity, representing the escaping tendency of electrons. mdpi.comnih.gov

Global Hardness (η): A measure of the resistance of a molecule to change its electron distribution. mdpi.comnih.gov

Global Softness (S): The reciprocal of global hardness. nih.gov

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. mdpi.comnih.govnih.gov

Nucleophilicity Index (N): A measure of the ability of a molecule to donate electrons. mdpi.comnih.gov

Local Reactivity Descriptors:

Fukui Function (f(r)): Indicates the regions of a molecule that are most susceptible to nucleophilic or electrophilic attack.

Parr Functions (Pk+ and Pk-): Condensed-to-atom variants of the Fukui function, used to describe local electrophilic and nucleophilic sites. mdpi.comnih.gov

For substituted cyclohexanols like this compound, DFT calculations can be used to determine these reactivity indices and predict their chemical behavior. For example, the electrophilicity and nucleophilicity indices can help in understanding how the molecule will interact with other reagents in chemical reactions. mdpi.comnih.gov The local reactivity descriptors can identify the specific atoms or functional groups that are most likely to be involved in these interactions.

The table below presents some of the key DFT-derived reactivity indices.

Quantitative Structure-Activity Relationships (QSAR) in Related Cycloalkanols

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific property. wikipedia.orglibretexts.orgnih.gov These models are widely used in toxicology, drug discovery, and risk assessment to predict the properties of untested chemicals. nih.govnih.govscience.gov QSAR models are typically expressed in the form:

Activity = f(physicochemical properties and/or structural properties) + error wikipedia.orglibretexts.org

For cycloalkanols and other alcohols, QSAR studies have been conducted to predict various properties, including toxicity. nih.govresearchgate.netnih.govresearchgate.net These studies often use molecular descriptors that quantify different aspects of the molecular structure, such as hydrophobicity, electronic properties, and steric effects. libretexts.org

Key aspects of QSAR studies on related cycloalkanols include:

Descriptor Selection: A crucial step in QSAR modeling is the selection of appropriate molecular descriptors. libretexts.org These can be 2D or 3D descriptors and are often calculated using computational chemistry software. researchgate.net

Model Development: Various statistical methods, such as multiple linear regression, partial least squares, and support vector machines, are used to build the QSAR models. researchgate.net

Model Validation: The predictive ability of a QSAR model must be rigorously validated using both internal and external validation techniques. nih.gov

In the context of this compound, QSAR models developed for similar alcohols could potentially be used to estimate its properties, such as its ecotoxicity or other biological activities. nih.gov For instance, QSARs for alcohol ethoxylates have been developed to predict their toxicity to aquatic organisms. nih.goveuropa.eu

The table below outlines the essential steps in a QSAR study.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. rsc.orgmdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational changes, flexibility, and interactions of molecules. rsc.org

For cyclic alcohols like this compound, MD simulations can be used to explore their conformational landscapes. aps.org This involves simulating the molecule in a solvent, such as water, and observing the different conformations it adopts over the course of the simulation. nih.govrsc.orgaps.org These simulations can reveal the relative stabilities of different conformers and the energy barriers between them.

MD simulations have been used to study the structure and dynamics of various alcohol systems, including mixtures of alcohols with ionic liquids and water. nih.govrsc.org These studies have provided insights into hydrogen bonding networks, clustering of alcohol molecules, and the influence of the local environment on molecular behavior. rsc.orgaps.org For example, simulations of cyclic and phenyl alcohols have shown that the nature of the ring system significantly affects the supramolecular structure through different types of interactions. aps.org In cyclic alcohols, hydrogen bonding is the dominant force controlling the association of molecules. aps.org

The table below highlights the types of information that can be obtained from MD simulations of this compound.

Molecular Docking Studies on Enzyme-Substrate Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. researchgate.net It is widely used in drug design and to understand enzyme-substrate interactions. researchgate.netmdpi.com

In the context of this compound, molecular docking could be used to investigate its potential interactions with various enzymes. For example, terpene alcohols are known to interact with enzymes such as cytochrome P450s and alcohol dehydrogenases. ox.ac.uknih.gov Docking studies could predict the binding affinity and pose of this compound within the active site of such enzymes.

A recent study used molecular docking to investigate the interactions of several plant-derived terpenes, including the related cyclic monoterpene alcohol menthol (B31143), with key enzymes in the arachidonic acid metabolic pathway, such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and phospholipase A2 (PLA2). mdpi.com The results showed that menthol exhibited favorable binding energies across these enzymes, suggesting its potential to modulate their activity. mdpi.com The hydroxyl group of menthol was identified as an important anchor for polar interactions within the enzyme binding pockets. mdpi.com

Similarly, molecular docking simulations have been used to understand the substrate specificity of alcohol dehydrogenases. researchgate.netresearchgate.net For instance, docking was used to analyze the interaction between an alcohol dehydrogenase and 4-propylcyclohexanone (B1345700) to understand the stereospecificity of the reduction reaction to produce cis-4-propylcyclohexanol. researchgate.netresearchgate.netmdpi.com

The table below summarizes the key outputs of a molecular docking study.

Derivatives and Analogues of 5 Methyl 2 Propylcyclohexanol

Synthesis and Characterization of Functionalized Esters

The hydroxyl group of 5-methyl-2-propylcyclohexanol serves as a versatile anchor for the synthesis of various functionalized esters. These esterification reactions are typically achieved by reacting the alcohol with a suitable acylating agent, such as an acid chloride or anhydride (B1165640), often in the presence of a base to neutralize the acidic byproduct.

One of the most common esters is the acetate (B1210297) derivative, which can be prepared by reacting this compound with acetic anhydride. orgsyn.org This reaction is a standard procedure in organic synthesis. The resulting ester, (2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl acetate, has been characterized by its molecular formula C12H22O2 and a molecular weight of 198.30 g/mol . nih.gov

Another example is the formation of dihydroxy-acetate esters. For instance, (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl dihydroxy-acetate is a known derivative. chemicalbook.com This compound is used as a reagent in the synthesis of other complex molecules, such as Lamivudine, a potent nucleoside reverse transcriptase inhibitor. chemicalbook.com

The synthesis of these esters can be tailored to introduce a wide array of functional groups, thereby modifying the parent molecule's physical and chemical properties. The characterization of these esters typically involves spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry to confirm their structure and purity.

Ethers and Other Oxygenated Derivatives

The synthesis of ethers from this compound can be accomplished through methods like the Williamson ether synthesis. libretexts.orgvaia.com This involves converting the alcohol to its corresponding alkoxide, followed by reaction with an alkyl halide. libretexts.org For instance, the methyl ether can be prepared using methyl iodide in the presence of a base like potassium hydroxide (B78521). Another approach is the acid-catalyzed dehydration of the alcohol, though this method is generally more suitable for primary alcohols to avoid the formation of alkenes. libretexts.orgbyjus.com

A noteworthy method for cleaving methyl ethers to regenerate the parent alcohol involves the use of iodotrimethylsilane. orgsyn.org This reagent, which can be prepared from the reaction of trimethylphenylsilane with iodine, effectively converts the methyl ether to a trimethylsilyl (B98337) ether, which is then hydrolyzed to the alcohol. orgsyn.org

Other oxygenated derivatives include diols, such as 4-methyl-1-propylcyclohexane-1,2-diol. nih.gov These can be synthesized through various oxidation methods starting from related alkene precursors or through other functional group transformations.

Oxidized and Reduced Forms (e.g., ketones, diols)

The oxidation of this compound yields the corresponding ketone, 5-methyl-2-propylcyclohexanone. This transformation can be achieved using a variety of oxidizing agents. Conversely, the reduction of this ketone would regenerate the alcohol.

Further oxidation can lead to ring-opening reactions, forming dicarboxylic acids. For example, the anodic oxidation of 4-propylcyclohexanol (B1272916) at nickel oxyhydroxide foam anodes has been shown to produce 3-propyladipic acid. ua.es This process proceeds through the initial formation of 4-propylcyclohexanone (B1345700). ua.es

Reduced forms beyond the parent alcohol include the fully deoxygenated hydrocarbon, methyl-propyl-cyclohexane. Catalytic hydrodeoxygenation (HDO) is a common method to achieve this, often employing catalysts like ruthenium on carbon (Ru/C) in the presence of a hydrogen source. osti.gov For instance, the HDO of 2-methoxy-4-propylcyclohexanol can yield 4-propylcyclohexanol, which can be further deoxygenated. mdpi.comresearchgate.net

Stereoisomers and Diastereomeric Analogues

This compound possesses multiple stereocenters, giving rise to several stereoisomers. The relative and absolute configurations of the methyl, propyl, and hydroxyl groups on the cyclohexane (B81311) ring determine the specific isomer. The NIST WebBook lists stereoisomers such as the trans, cis and the trans, trans (n-Menthol) forms of this compound. nist.govchemeo.com The most stable stereoisomer of the related 2-isopropyl-5-methylcyclohexanol has the isopropyl, methyl, and hydroxyl groups in equatorial positions to minimize steric strain. chegg.com

The diastereoselectivity of reactions involving this scaffold is of significant interest. For example, the hydrogenation of related phenolic compounds can lead to specific diastereomers of the corresponding cyclohexanols. cdnsciencepub.com The stereochemistry of the substituents can influence the outcome of these reactions.

Analogues with Modified Alkyl Chain Lengths or Branching Patterns

Analogues of this compound can be synthesized with variations in the length and branching of the alkyl chains attached to the cyclohexane ring. These modifications can significantly impact the molecule's properties.

For example, analogues with different alkyl groups at the 2-position, such as ethyl or isopropyl, have been studied. The synthesis of these compounds often follows similar pathways to that of this compound, starting from appropriately substituted precursors. The reactivity and properties of these analogues can differ due to steric and electronic effects of the modified alkyl groups. For instance, the presence of a methyl group adjacent to a propyl chain can introduce steric hindrance, affecting catalytic reaction yields.

Research has also explored analogues where the propyl group is replaced by other substituents, or where the methyl group's position is altered. These structural changes are often guided by structure-activity relationship studies, particularly in fields like fragrance chemistry. researchgate.net

Applications in Advanced Materials and Industrial Chemistry

Role as Chemical Intermediates in Organic Synthesis

Substituted cyclohexanols are valuable intermediates in organic synthesis due to the reactivity of the hydroxyl group and the stereochemical possibilities of the cyclohexane (B81311) ring. The secondary alcohol functional group in 5-Methyl-2-propylcyclohexanol can undergo a variety of chemical transformations, making it a useful precursor for more complex molecules.

Key reactions involving the alcohol group include:

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 5-methyl-2-propylcyclohexanone. This transformation is fundamental in synthetic chemistry, as ketones are themselves important intermediates for a wide range of further reactions.

Esterification: Reaction with carboxylic acids or their derivatives (like acyl chlorides) yields esters. Esterification of substituted cyclohexanols can dramatically alter their properties, for instance, changing a camphor-like odor into a fruity one. perfumerflavorist.com

Etherification: Formation of ethers is another possible synthetic route.

Dehydration: Elimination of water can lead to the formation of alkenes, specifically methyl-propyl-cyclohexene isomers.

A notable application of a related compound, cis-4-propylcyclohexanol, is its use as a crucial intermediate in the synthesis of trans-2-(4-propylcyclohexyl)-1,3-propanediol, a component widely used in the manufacturing of liquid crystal displays. mdpi.com This highlights the industrial relevance of alkyl-substituted cyclohexanols as key building blocks for high-value chemical products. Similarly, other cyclohexanol (B46403) derivatives like 1-ethylcyclohexanol (B155962) serve as intermediates for creating acetylated derivatives used in various chemical processes. The synthetic versatility of the cyclohexanol structure underscores the potential of this compound as a foundational element in multi-step organic syntheses.

Precursors for Polymer Synthesis (e.g., Polyamides)

The field of polymer science is continuously searching for new monomers to create materials with tailored properties. Alkyl-substituted cyclohexanols, including this compound, represent a promising class of precursors for novel polymer building blocks. researchgate.net The presence and position of alkyl groups on the cyclohexane ring can significantly influence the physical properties of the resulting polymers, such as their crystallinity, melting point, and elasticity. researchgate.net

Cyclohexanol itself is a critical precursor for producing adipic acid and caprolactam, the monomers for Nylon 6,6 and Nylon 6, respectively. acs.org Following this logic, alkylated variants of these monomers could be synthesized from corresponding alkyl-substituted cyclohexanols. researchgate.net For example, this compound could theoretically be converted into methyl- and propyl-substituted adipic acid or caprolactam.

The synthesis of polyamides from diols and diamines through catalytic dehydrogenation is a modern, environmentally benign method that produces only hydrogen gas as a byproduct. mdpi.com Research has shown that a wide variety of diols with cyclic spacers can be used in this process. mdpi.com Furthermore, historical patents describe the polymerization of methylcyclohexanone oxime—the oxidized form of methylcyclohexanol—to form polymers that can be drawn into threads, demonstrating the feasibility of incorporating such substituted rings into polyamide structures. google.com The incorporation of alkylated cyclic monomers like those derivable from this compound offers a pathway to new polyamides with potentially enhanced thermal stability, solubility, or modified mechanical properties. scielo.br

Contributions to Flavor and Fragrance Chemistry through Structure-Odor/Flavor Correlations

The structure of a molecule is intrinsically linked to its perceived odor, and substituted cyclohexanols are a well-studied class of compounds in fragrance chemistry. perfumerflavorist.comresearchgate.net While cyclohexanol itself has a simple camphoraceous, chemical odor, the addition of alkyl substituents creates more complex and often more desirable scent profiles. perfumerflavorist.com

The odor of this compound can be understood by examining the contributions of its structural features based on established structure-odor relationships for related molecules:

The Cyclohexanol Base: Provides a foundational camphor-like note. perfumerflavorist.com

Alkyl Substitution: The introduction of a single alkyl group modifies the primary camphor (B46023) theme. For example, p-isopropyl-cyclohexanol introduces floral, geranium-like notes, while p-tert-butyl-cyclohexanol adds woody, patchouli-like aspects. perfumerflavorist.com

Multiple Alkyl Groups: The presence of a second alkyl group, as in this compound, tends to introduce minty and herbal characteristics. perfumerflavorist.com For instance, 2,5-dimethylcyclohexanol (B1361072) is described as having a combination of camphoraceous, minty, and herbal notes. perfumerflavorist.com

Based on these principles, the odor profile of this compound is anticipated to be a complex blend of minty, camphoraceous, and potentially herbal or woody notes, depending on the specific stereoisomer. The relationship between alkyl substitution and odor in cyclohexanols is summarized in the table below.

CompoundSubstitution PatternReported Odor CharacteristicsReference
CyclohexanolNoneCamphoraceous, chemical perfumerflavorist.com
p-Isopropyl-cyclohexanolSingle alkyl groupCamphoraceous with floral, geranium-like notes perfumerflavorist.com
p-tert-Butyl-cyclohexanolSingle alkyl groupCamphoraceous with woody, patchouli-like notes perfumerflavorist.com
2,5-DimethylcyclohexanolTwo alkyl groupsCamphoraceous, minty, herbal perfumerflavorist.com
(+)-NeomentholIsopropyl and methyl groupsMentholic, cooling, minty thegoodscentscompany.comscbt.com

This correlation between molecular structure and scent makes substituted cyclohexanols like this compound interesting targets for the development of new fragrance ingredients. sci-hub.se

Potential in Biomass Valorization Chains

The transition toward a sustainable chemical industry relies on converting renewable resources like lignocellulosic biomass into valuable platform chemicals. nih.govrsc.org Lignin (B12514952), an abundant aromatic biopolymer often treated as waste, is a particularly promising feedstock for producing aromatic and cyclic compounds. nih.govnih.gov Alkyl-substituted cyclohexanols, including propylcyclohexanol, are key products in lignin valorization pathways. acs.org

The production of these compounds from biomass typically involves a "lignin-first" approach, where lignin is extracted and catalytically converted before significant structural degradation occurs. nih.govacs.org The general process is as follows:

Lignin Depolymerization: Lignin is broken down into its monomeric phenolic units, such as 4-propylguaiacol or eugenol (B1671780). nih.govacs.org

Catalytic Hydrodeoxygenation (HDO): The resulting phenolic compounds are treated with hydrogen over a catalyst to remove oxygen atoms. This process converts the phenol (B47542) group to a hydroxyl group and saturates the aromatic ring, yielding an alkyl-substituted cyclohexanol. rsc.org

Various catalysts have been shown to be effective for this transformation. For instance, a Co/TiO₂ catalyst can convert eugenol to propylcyclohexanol with greater than 99.9% yield under relatively mild conditions (200 °C, 1 MPa H₂). acs.org Similarly, Ru/SBA-15 catalysts have demonstrated high efficiency for the HDO of lignin-derived phenols to their corresponding cyclohexanols at low temperatures. rsc.org

Lignin-Derived PrecursorCatalystPrimary ProductKey FindingsReference
EugenolCo/TiO₂Propylcyclohexanol>99.9% yield at 200°C and 1 MPa H₂. Considered very mild conditions for a non-noble metal catalyst. acs.org
Guaiacol (B22219)PdFe/HZSM-5Cyclohexanone (B45756)Achieved 97.3% conversion of guaiacol with 90.6% selectivity to cyclohexanone, a direct precursor to cyclohexanol. bohrium.com
PhenolRu/SBA-15CyclohexanolEffective conversion in water at low temperatures (<100°C), highlighting a green chemistry approach. rsc.org
EugenolCo/SiO₂Propylcyclohexanol>90% yield, demonstrating that higher catalyst dispersion leads to superior activity. rsc.org

This sustainable production route from biomass makes this compound and related compounds attractive as green platform chemicals for the applications described above, connecting advanced materials and industrial synthesis with the principles of a circular economy. nih.gov

Historical and Evolving Perspectives in Cyclohexanol Chemistry

Early Discoveries and Characterization of Cyclohexanol (B46403) Derivatives

The journey into cyclohexanol chemistry began in the late 19th and early 20th centuries, a transformative period for organic chemistry. A monumental breakthrough came from the work of French chemist Paul Sabatier, who was awarded the Nobel Prize in Chemistry in 1912 for his method of hydrogenating organic compounds. academie-sciences.frresearchgate.net In the early 1900s, Sabatier demonstrated that phenol (B47542) could be transformed into cyclohexanol by direct hydrogenation using finely divided metal catalysts like nickel. nobelprize.orgjustia.com This discovery was pivotal, laying the essential groundwork for producing a wide array of cyclohexanol derivatives. nobelprize.org

In these early stages, chemists characterized new compounds like 5-Methyl-2-propylcyclohexanol using a limited set of tools. Techniques focused on physical properties and elemental composition. The development of more sophisticated methods, particularly spectroscopic techniques, was necessary to handle the complexities of these molecules. researchgate.net One such early method involved creating derivatives, like the 2,4-DNP derivative of the corresponding ketone (cyclohexanone), and determining its melting point to confirm the identity of the product. quizlet.com

The following table compares the classical methods with modern techniques for characterizing cyclohexanol derivatives:

Technique CategoryClassical Methods (Early 20th Century)Modern Methods (Late 20th/21st Century)
Structural ID Elemental Analysis, Boiling Point, Refractive Index, Derivative Melting PointsNuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C), Mass Spectrometry (MS)
Functional Group Chemical Tests (e.g., for alcohols)Infrared (IR) Spectroscopy
Purity Analysis Fractional Distillation, RecrystallizationGas Chromatography (GC), High-Performance Liquid Chromatography (HPLC)

Initial syntheses often resulted in mixtures of stereoisomers, which were challenging to separate and identify. researchgate.net The advent of IR spectroscopy was a significant leap forward, allowing for the clear identification of the hydroxyl (-OH) functional group, a defining feature of cyclohexanols. youtube.com

Advancements in Stereocontrolled Synthesis of Substituted Cyclohexanols

A significant challenge and area of advancement in cyclohexanol chemistry is stereocontrol. Substituted cyclohexanols like this compound possess multiple stereocenters, leading to various possible stereoisomers (spatial arrangements of atoms). Developing methods to synthesize a single, specific isomer is crucial, as different stereoisomers can have vastly different properties and applications.

Over the years, organic chemists have developed a sophisticated toolkit to achieve this precision. These methods move beyond producing simple mixtures to selectively creating the desired isomers. researchgate.net

Key Methodologies for Stereocontrolled Synthesis:

MethodPrincipleApplication Example
Catalytic Asymmetric Reduction A chiral catalyst guides the reduction of a ketone (cyclohexanone) to favor the formation of one specific alcohol stereoisomer.The use of mutant alcohol dehydrogenases (ADHs) to asymmetrically reduce substituted cyclohexanones, yielding specific cis- or trans-isomers with high selectivity. mdpi.com
Enzymatic Resolution Enzymes, such as lipases, selectively react with one enantiomer in a racemic mixture, allowing the unreacted enantiomer to be isolated in pure form.Biocatalytic systems using enzymes like alcohol dehydrogenase (ADH) coupled with a cofactor regeneration system (like GDH) can produce specific stereoisomers of substituted cyclohexanols. researchgate.netmdpi.com
Substrate Control Existing stereocenters on the starting material influence the stereochemical outcome of subsequent reaction steps.The stereochemistry of a starting chalcone (B49325) can direct the formation of a specific polysubstituted cyclohexanol derivative during a cyclization reaction. researchgate.netasianpubs.org

These advanced synthetic strategies have enabled the targeted creation of complex structures, including densely functionalized cyclohexanol derivatives with multiple contiguous chiral centers, in high yields and with excellent diastereoselectivity. researchgate.net

Impact of Computational Chemistry on Understanding Cyclohexanol Systems

The advent of powerful computers has revolutionized the study of cyclohexanol systems through computational chemistry. Using methods like Density Functional Theory (DFT), chemists can model molecules and predict their behavior, offering insights that are difficult to obtain experimentally. researchgate.netresearchgate.netacs.org This is particularly valuable for understanding the complex conformational landscape of substituted cyclohexanes. gmu.edustudysmarter.co.uk

The cyclohexane (B81311) ring is not flat; it predominantly exists in a "chair" conformation. For a substituted derivative like this compound, the substituents (the methyl and propyl groups) can be in either an axial (pointing up or down) or equatorial (pointing to the side) position. gmu.edu These different arrangements, or conformers, have different energies, and the molecule will spend most of its time in the most stable, lowest-energy conformation. sapub.org

Applications of Computational Chemistry in Cyclohexanol Studies:

Conformational Analysis: Computational models can calculate the steric energies of different chair conformations to predict which is the most stable. Generally, conformations where bulky substituents are in the equatorial position are favored to minimize steric repulsion, such as 1,3-diaxial interactions. gmu.edusapub.orgrsc.org

Spectroscopic Prediction: Quantum-chemical calculations can predict NMR spectra for different isomers. nih.gov By comparing these calculated spectra with experimental results, researchers can confidently determine the stereochemistry of a newly synthesized cyclohexanol derivative. nih.gov

Reaction Mechanism Elucidation: DFT studies can map out the energy profiles of chemical reactions, identifying transition states and intermediates. researchgate.netacs.org This helps chemists understand why a particular reaction yields a specific stereoisomer and can guide the design of more efficient synthetic routes. researchgate.net

The synergy between computational predictions and experimental results provides a powerful and comprehensive approach to modern chemical research, accelerating the discovery and characterization of complex molecules like substituted cyclohexanols. sapub.orgrsc.org

Emerging Research Directions for Sustainable Production and Applications

In response to global environmental concerns, a major focus of current cyclohexanol research is on developing "green" and sustainable chemical processes. researchgate.netacs.org The traditional production of cyclohexanol and its precursor, cyclohexanone (B45756), often relies on fossil fuels like petroleum. bohrium.comtaylorandfrancis.com Modern research aims to replace these with renewable feedstocks and more environmentally friendly methods. acs.org

A promising renewable resource is lignocellulosic biomass, which is derived from agricultural and forestry waste. researchgate.netnih.govrsc.org Lignin (B12514952), a major component of this biomass, is rich in aromatic structures that can be chemically converted into phenols. nih.govrsc.org These bio-derived phenols can then be hydrogenated to produce cyclohexanols, creating a sustainable pathway to these valuable chemicals. bohrium.comrsc.org

Key Areas of Sustainable Chemistry Research for Cyclohexanols:

Bio-based Feedstocks: Developing efficient catalytic processes to convert lignin-derived platform molecules, such as guaiacol (B22219) or other phenols, into cyclohexanone and cyclohexanol. bohrium.comnih.gov

Green Catalysis: Designing catalysts that are highly selective, reusable, and use earth-abundant metals to reduce waste and energy consumption. researchgate.netrsc.org This includes using biphasic systems (e.g., water and an organic solvent) to improve catalyst performance and product selectivity. rsc.org

Electrochemical Synthesis: Using renewable electricity to drive the conversion of cyclohexanol to cyclohexanone, which can be paired with hydrogen production for improved energy efficiency. acs.org

Flow Chemistry: Employing continuous flow reactors instead of traditional batch processes to enhance safety, efficiency, and scalability of cyclohexanol production. acs.org

These emerging directions aim to integrate the production of cyclohexanols into a circular economy, transforming waste biomass into valuable chemicals for materials like nylon, plasticizers, and surfactants, thereby minimizing environmental impact. researchgate.netrsc.orgrsc.org

Q & A

Q. Table 1: Comparison of Analytical Techniques

TechniqueSensitivityResolutionApplicability to IsomersReference
GC-MS0.1 ppmModerateLimited for non-volatiles
HPLC-UV1 ppmHighChiral columns required
1H^1H-NMR10 mMHighDiastereomers only

Q. Table 2: Reaction Conditions vs. Product Ratios

Acid CatalystTemperature (°C)Major Product (Yield %)Mechanism Dominance
H₂SO₄ (10%)1101-Methyl isomer (65%)E1 with rearrangement
H₃PO₄ (15%)90Zaitsev product (72%)E2

Q. Notes

  • Avoid commercial databases (e.g., BenchChem) per reliability guidelines.
  • Stereochemical descriptors (e.g., axial/equatorial) must follow IUPAC conventions.

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